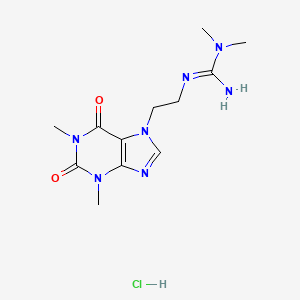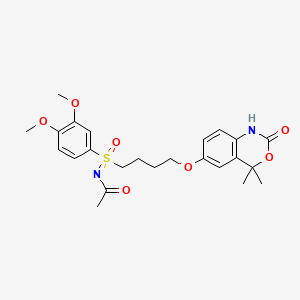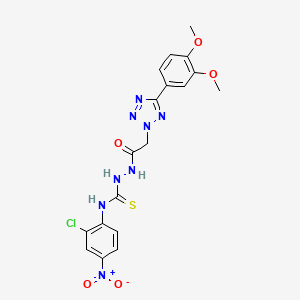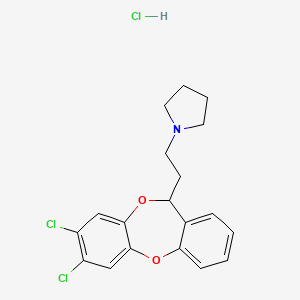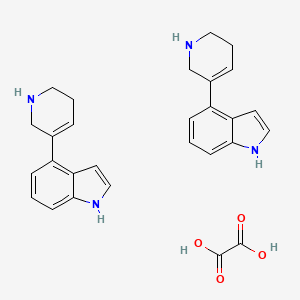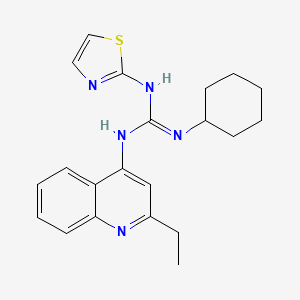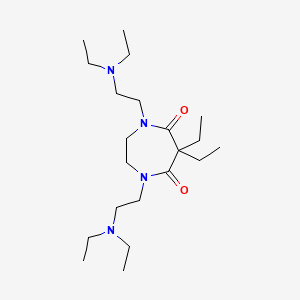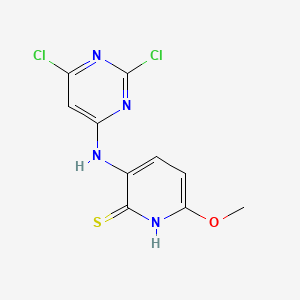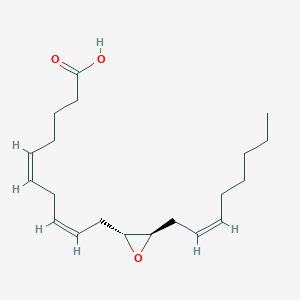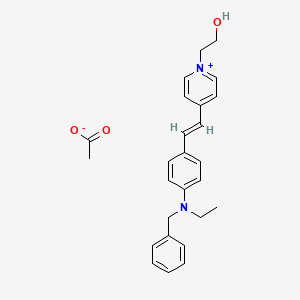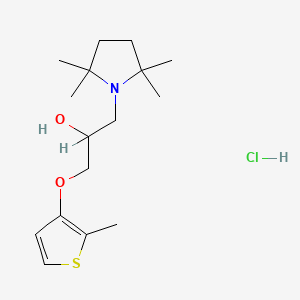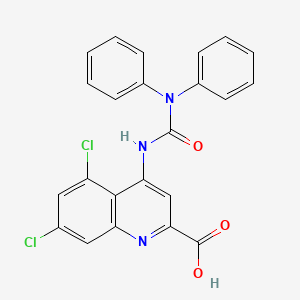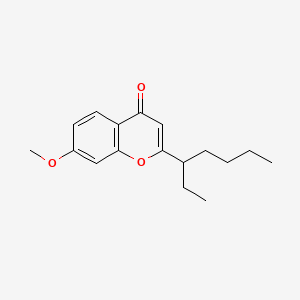
4-Bromodexamisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromodexamisole is an organobromine compound with the chemical formula C7H7BrO. It is a colorless liquid with a pleasant smell similar to that of anise seed. This compound is one of the three isomers of bromoanisole, the others being 3-bromoanisole and 2-bromoanisole .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromodexamisole involves the bromination of methoxybenzene. Under an oxidizing gas atmosphere, methoxybenzene and liquid bromine are dissolved into 1-butyl-3-methylimidazole nitrate. The reaction is carried out under closed conditions at temperatures ranging from 25°C to 100°C for more than one hour .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and a high raw material conversion rate, effectively reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromodexamisole undergoes various chemical reactions, including:
Substitution Reactions: It forms Grignard reagents and organozinc derivatives.
Coupling Reactions: It participates in Suzuki and Heck coupling reactions.
Common Reagents and Conditions
Grignard Reagent Formation: Reacts with magnesium in dry ether.
Suzuki Coupling: Catalyzed by palladium pincer complexes.
Heck Reaction: Conducted in room-temperature ionic liquids.
Major Products Formed
Tris(4-methoxyphenyl)phosphine: Formed from the reaction with phosphorus trichloride.
Ethyl 4-methoxycinnamate: Result of the Heck reaction with ethyl acrylates.
Aplicaciones Científicas De Investigación
4-Bromodexamisole is used in various scientific research applications:
Chemistry: As a brominating reagent and intermediate in synthetic chemistry.
Biology: Used in RNA extraction to eliminate DNA contamination.
Medicine: Acts as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of aryl 1,3-diketones and other organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Bromodexamisole involves its ability to form reactive intermediates, such as Grignard reagents and organozinc derivatives. These intermediates participate in various coupling reactions, facilitating the formation of complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromoanisole
- 2-Bromoanisole
Uniqueness
4-Bromodexamisole is unique due to its specific reactivity and applications in forming Grignard reagents and participating in coupling reactions. Its ability to act as a brominating reagent and its use in RNA extraction further distinguish it from its isomers .
Propiedades
Número CAS |
71461-23-9 |
|---|---|
Fórmula molecular |
C11H11BrN2S |
Peso molecular |
283.19 g/mol |
Nombre IUPAC |
(6R)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m0/s1 |
Clave InChI |
HTHGAIADRJRJOY-JTQLQIEISA-N |
SMILES isomérico |
C1CSC2=N[C@@H](CN21)C3=CC=C(C=C3)Br |
SMILES canónico |
C1CSC2=NC(CN21)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


